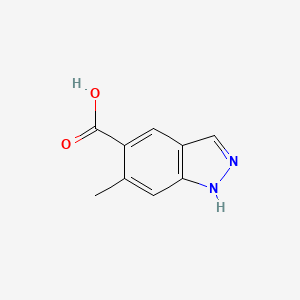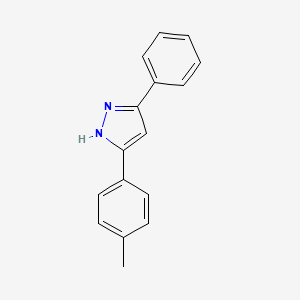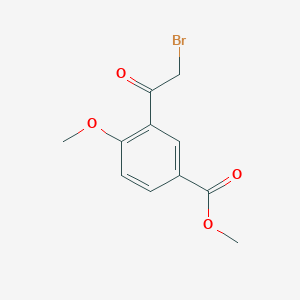
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene
Übersicht
Beschreibung
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene is a bio-based synthetic rubber that combines the properties of styrene, butadiene, and itaconic acid. This compound is known for its high elasticity, large deformation capacity, and environmental friendliness. It is used in various applications, including the tire industry, sealing industry, and damping and shock absorption industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene can be synthesized through emulsion polymerization. The process involves the polymerization of styrene, butadiene, and itaconic acid in the presence of a redox initiator. The reaction conditions typically include a temperature range of 50-70°C and a pH range of 2-4 .
Industrial Production Methods
Industrial production of styrene-butadiene itaconic acid involves the use of bio-based chemicals such as itaconic acid, which is produced through microbial fermentation. The fermentation process uses fungi like Aspergillus terreus to convert biomass into itaconic acid. The resulting itaconic acid is then polymerized with styrene and butadiene to produce the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alkanes, and halogenated compounds. These products have various applications in the chemical and pharmaceutical industries .
Wissenschaftliche Forschungsanwendungen
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of bio-based polymers and elastomers.
Biology: Studied for its biocompatibility and potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Used in the production of green tires, adhesives, and coatings
Wirkmechanismus
The mechanism of action of styrene-butadiene itaconic acid involves its interaction with various molecular targets and pathways. The carboxylic groups in itaconic acid enhance the dispersing abilities of the compound, ensuring uniform distribution in water. This property is particularly useful in applications such as cement hydration and toughening .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to styrene-butadiene itaconic acid include:
Styrene-butadiene rubber: A synthetic rubber commonly used in tires and other industrial applications.
Polybutadiene: A synthetic rubber known for its high resilience and used in various applications, including golf balls and automotive parts.
Itaconic acid-based polymers: Polymers derived from itaconic acid, used in coatings, adhesives, and biomedical applications
Uniqueness
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene is unique due to its bio-based origin and environmental friendliness. Unlike traditional petroleum-based rubbers, it is derived from renewable resources, making it a sustainable alternative. Additionally, its superior performance in terms of rolling resistance and heat generation makes it an excellent choice for green tire production .
Eigenschaften
CAS-Nummer |
30174-67-5 |
|---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
buta-1,3-diene;2-methylidenebutanedioic acid;styrene |
InChI |
InChI=1S/C8H8.C5H6O4.C4H6/c1-2-8-6-4-3-5-7-8;1-3(5(8)9)2-4(6)7;1-3-4-2/h2-7H,1H2;1-2H2,(H,6,7)(H,8,9);3-4H,1-2H2 |
InChI-Schlüssel |
KMSWLOZDZYOVCM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
30174-67-5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details


















Synthesis routes and methods III
Procedure details
























Synthesis routes and methods IV
Procedure details




















Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[3-(6-methoxypyridin-3-yl)-6-oxopiperidin-3-yl]propanoate](/img/structure/B8692298.png)



![3-(Difluoromethyl)-5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B8692336.png)









